Dichromate de césium

Vue d'ensemble

Description

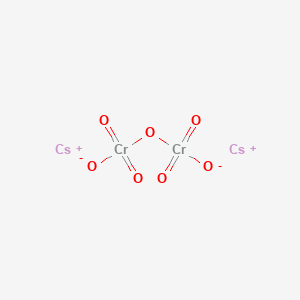

Cesium dichromate is an inorganic compound with the chemical formula Cs₂Cr₂O₇. It is a bright orange crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various chemical processes and research applications.

Applications De Recherche Scientifique

Cesium dichromate has several scientific research applications:

-

Chemistry: : It is used as an oxidizing agent in various chemical reactions and analytical procedures. Its strong oxidizing properties make it valuable in organic synthesis and inorganic chemistry .

-

Biology: : Cesium dichromate is used in biological research to study the effects of oxidative stress on cells and tissues. It is also used in the preparation of certain biological stains .

-

Medicine: : While not commonly used in medicine, caesium dichromate’s oxidizing properties are sometimes utilized in the development of certain pharmaceuticals and diagnostic reagents .

-

Industry: : In industrial applications, caesium dichromate is used in the production of pigments, corrosion inhibitors, and as a precursor for other caesium compounds .

Mécanisme D'action

Target of Action

Caesium dichromate, an inorganic compound, primarily targets the biochemical processes in organisms due to its chemical similarity to potassium . It is known to interact with various biological systems, particularly those involving potassium, as caesium can act as a competitive inhibitor due to its similar properties .

Mode of Action

The interaction of caesium dichromate with its targets primarily involves the displacement of potassium ions in biological systems . This displacement can lead to significant changes in the normal functioning of these systems. For instance, in microbial cells, caesium can replace potassium, leading to alterations in the cell’s normal metabolic processes .

Biochemical Pathways

The presence of caesium dichromate in an organism can affect various biochemical pathways. Primarily, it interferes with potassium-dependent processes, as caesium can compete with potassium for binding sites . This competition can disrupt normal cellular functions and lead to changes in the organism’s metabolic processes .

Pharmacokinetics

Like other caesium compounds, it is likely to be absorbed and distributed throughout the body due to its chemical similarity to potassium . The metabolism and excretion of caesium dichromate would depend on the organism’s ability to recognize and eliminate foreign substances .

Result of Action

The molecular and cellular effects of caesium dichromate’s action primarily involve disruptions in normal cellular functions due to the displacement of potassium ions . This displacement can lead to changes in cell metabolism, potentially causing cell damage or death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of caesium dichromate. For instance, the presence of other ions in the environment, particularly potassium, can affect the compound’s ability to interact with its targets . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .

Méthodes De Préparation

Cesium dichromate can be synthesized through several methods:

-

Reaction of Chromium(VI) Oxide with Caesium Carbonate: : [ \text{CrO}_3 (\text{aq}) + \text{Cs}_2\text{CO}_3 (\text{aq}) \rightarrow \text{Cs}_2\text{Cr}_2\text{O}_7 (\text{aq}) + \text{CO}_2 (\text{g}) ] This reaction involves the dissolution of chromium(VI) oxide in water followed by the addition of caesium carbonate, resulting in the formation of caesium dichromate and the release of carbon dioxide gas .

-

Salt Metathesis Reaction: : [ \text{K}_2\text{Cr}_2\text{O}_7 (\text{aq}) + 2 \text{CsCl} (\text{aq}) \rightarrow \text{Cs}_2\text{Cr}_2\text{O}_7 (\text{aq}) + 2 \text{KCl} (\text{aq}) ] In this method, potassium dichromate reacts with caesium chloride in an aqueous solution to produce caesium dichromate and potassium chloride .

-

Alkalinisation of Caesium Dichromate: : [ \text{Cs}_2\text{Cr}_2\text{O}_7 (\text{aq}) + 2 \text{CsOH} (\text{aq}) \rightarrow 2 \text{Cs}_2\text{CrO}_4 (\text{aq}) + \text{H}_2\text{O} (\ell) ] This method involves the reaction of caesium dichromate with caesium hydroxide, resulting in the formation of caesium chromate and water .

Analyse Des Réactions Chimiques

Cesium dichromate undergoes various chemical reactions, including:

-

Oxidation Reactions: : Cesium dichromate is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones and further to carboxylic acids under acidic conditions .

-

Reduction Reactions: : Cesium dichromate can be reduced to caesium chromate or chromium(III) compounds. Common reducing agents include sulfur dioxide and hydrogen peroxide .

-

Substitution Reactions: : In aqueous solutions, caesium dichromate can undergo substitution reactions with other salts, leading to the formation of different chromate or dichromate salts .

Comparaison Avec Des Composés Similaires

Cesium dichromate can be compared with other similar compounds, such as:

-

Potassium Dichromate (K₂Cr₂O₇): : Potassium dichromate is also a strong oxidizing agent and is used in similar applications. caesium dichromate is more soluble in water and has different reactivity due to the presence of caesium ions .

-

Sodium Dichromate (Na₂Cr₂O₇): : Sodium dichromate is another similar compound with strong oxidizing properties. It is commonly used in industrial applications, but caesium dichromate is preferred in certain research applications due to its unique properties .

-

Ammonium Dichromate ((NH₄)₂Cr₂O₇): : Ammonium dichromate is used in pyrotechnics and as a laboratory reagent. It has different solubility and reactivity compared to caesium dichromate .

Cesium dichromate’s uniqueness lies in its high solubility, strong oxidizing properties, and specific applications in research and industry.

Propriétés

IUPAC Name |

dicesium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Cs.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWIYQPYXQGBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2Cr2O7, Cr2Cs2O7 | |

| Record name | caesium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159304 | |

| Record name | Caesium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless crystalline powder; [MSDSonline] Na and K dichromate are soluble in water; | |

| Record name | Cesium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13530-67-1 | |

| Record name | Caesium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caesium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the purpose of using caesium dichromate in the manufacturing process of cold cathode glow discharge tubes, as described in the research?

A1: The research paper [] describes a specific method for manufacturing cold cathode glow discharge tubes. In this process, caesium dichromate is not used directly in the final tube. Instead, it serves as a precursor material. A mixture of caesium dichromate and silicon is heated, causing the reduction of caesium dichromate and the release of elemental caesium. This caesium vapor is then deposited onto a gold-coated cathode within the tube. The deposited caesium reacts with the gold layer, forming compounds like Caesium auride (CsAu) and caesium oxide. These compounds enhance the electron emissivity of the cathode, crucial for initiating and sustaining the glow discharge at lower voltages.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.